N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide
Overview
Description
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide is a compound that features a pyrazole ring substituted with a bromine atom at the 4-position and an acetamide group attached via an ethyl linker
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a variety of targets . For instance, imidazole derivatives have been found to interact with histamine receptors, purine receptors, and DNA-based structures . Pyrazole derivatives have been reported to have antileishmanial and antimalarial activities .
Mode of Action
For instance, some imidazole derivatives have been found to inhibit the production of gastric acid by blocking H+/K+ ATPase in the stomach . Pyrazole derivatives have been reported to exhibit antileishmanial activity by interacting with the Leishmania major pteridine reductase 1 (LmPTR1) pocket .
Biochemical Pathways
For instance, imidazole derivatives have been found to inhibit the production of gastric acid, thereby affecting the gastric acid secretion pathway . Pyrazole derivatives have been reported to inhibit the growth of Leishmania aethiopica clinical isolate and Plasmodium berghei .
Pharmacokinetics
For instance, imidazole derivatives are known to be highly soluble in water and other polar solvents, which may influence their absorption and distribution .
Result of Action
For instance, imidazole derivatives have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Pyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by brominating pyrazole using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid.
Alkylation: The 4-bromo-1H-pyrazole is then reacted with ethylene oxide or 2-bromoethanol to introduce the ethyl linker.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Scientific Research Applications
N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, including potential inhibitors of enzymes like liver alcohol dehydrogenase.
Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives, including their antibacterial, anti-inflammatory, and anticancer properties.
Materials Science: It can be used in the synthesis of functional materials, such as dyes for solar cells and other optical applications.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A precursor in the synthesis of N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]acetamide.
N-[2-(1H-pyrazol-1-yl)ethyl]acetamide: Similar structure but lacks the bromine substitution.
N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]acetamide: Similar structure with a chlorine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its non-brominated or differently substituted analogs .
Properties
IUPAC Name |
N-[2-(4-bromopyrazol-1-yl)ethyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O/c1-6(12)9-2-3-11-5-7(8)4-10-11/h4-5H,2-3H2,1H3,(H,9,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPHZRVRSABZKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C=C(C=N1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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